molecular formula C15H11BrN2O B5716668 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine

2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine

Cat. No. B5716668
M. Wt: 315.16 g/mol
InChI Key: PPNRSNNSFUFOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied. In

Scientific Research Applications

2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine has been studied in various research studies. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has also shown promising results in inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine. One of the areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential applications of this compound in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, more studies are needed to understand the mechanism of action of this compound and its physiological effects in different cell types and animal models.

Synthesis Methods

Several methods have been reported for the synthesis of 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine. One of the most common methods involves the reaction of 5-bromo-2-furoic acid with 1,3-diaminopropane in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 5-bromo-2-furancarboxaldehyde with 1,3-diaminopropane in the presence of acetic acid.

properties

IUPAC Name

2-(5-bromofuran-2-yl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,15,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNRSNNSFUFOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromofuran-2-yl)-2,3-dihydro-1H-perimidine

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